4-(Naphthalen-1-yl)butane-1-thiol
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Overview
Description
4-(Naphthalen-1-yl)butane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH). This compound features a naphthalene ring attached to a butane chain, which is further connected to a thiol group. The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, known for its stability and aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)butane-1-thiol can be achieved through several methods. One common approach involves the reaction of 1-bromobutane with naphthalene in the presence of a strong base such as sodium hydride (NaH) to form 4-(Naphthalen-1-yl)butane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)butane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiols and other derivatives.
Scientific Research Applications
4-(Naphthalen-1-yl)butane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)butane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biological processes such as signal transduction, enzyme activity, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: A simpler thiol with a butane chain and a thiol group, lacking the naphthalene ring.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
4-(Naphthalen-1-yl)butane-1-thiol is unique due to the presence of both a naphthalene ring and a thiol group, which imparts distinct chemical and biological properties. The combination of aromatic stability and thiol reactivity makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
114259-65-3 |
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Molecular Formula |
C14H16S |
Molecular Weight |
216.34 g/mol |
IUPAC Name |
4-naphthalen-1-ylbutane-1-thiol |
InChI |
InChI=1S/C14H16S/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10,15H,3-4,7,11H2 |
InChI Key |
GSJIQQDVOJOABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCS |
Origin of Product |
United States |
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